Cytidine-5',5''-d2
Description
Cytidine-5'-diphosphate (CDP) derivatives are critical intermediates in metabolic pathways, particularly in phospholipid biosynthesis, nucleotide metabolism, and glycosylation. Instead, this article focuses on structurally related CDP-based compounds, including cytidine-5'-diphosphocholine (citicoline), cytidine-5'-diphosphoethanolamine, and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac), as well as monophosphate (CMP) and triphosphate (CTP) analogs. These compounds exhibit distinct biochemical roles, enzymatic interactions, and applications in research and therapeutics .
Properties
Molecular Formula |
C₉H₁₁D₂N₃O₅ |
|---|---|
Molecular Weight |
245.23 |
Synonyms |
4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone-5’,5’’-d2; 1-β-D-ribosylcytosine-5’,5’’-d2; 1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine-5’,5’’-d2; Cytosine Riboside-5’,5’’-d2; NSC 20258-5’,5’’-d2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Features of Cytidine Derivatives
Enzymatic and Metabolic Roles
CDP Derivatives in Lipid Metabolism
- Cytidine-5'-diphosphocholine (Citicoline) : A rate-limiting metabolite in the Kennedy pathway, suppressed under doxorubicin treatment in cancer models. Reduced levels correlate with inhibited phosphatidylcholine synthesis in tumors .
- Cytidine-5'-diphosphoethanolamine: Similarly suppressed in doxorubicin-treated tumors, indicating broad downregulation of phospholipid biosynthesis under chemotherapeutic stress .
CTP Synthetase in Tumor Metabolism
CTP synthetase activity is elevated 5- to 10-fold in rapidly growing hepatomas compared to normal liver tissue, highlighting its role in supporting nucleotide demand in cancer . In contrast, CMP and CDP levels are modulated under metabolic stress, such as heat shock in Mycoplasma gallisepticum, where CDP-linked terpenoid precursors decrease while monophosphate intermediates accumulate .
CDP vs. ADP Reductase Activities
Ribonucleotide reductase exhibits distinct substrate preferences:
- CDP reduction requires 3–4 mM Mg²⁺ and is resistant to organic solvents (e.g., dimethylformamide).
- ADP reduction is optimal at 0.1 mM Mg²⁺ and inhibited by solvents.
This suggests separate catalytic sites or regulatory mechanisms for pyrimidine and purine nucleotide reduction .
Pharmacological and Therapeutic Insights
- Cytidine-5'-monophosphate (5'-CMP): Enhances endurance in rats by promoting mitochondrial biogenesis and myogenic differentiation via myogenin activation .
- Citicoline : Demonstrates neuroprotective effects and is FDA-approved for ischemic stroke and glaucoma treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
